
Cyclopentyl(3,4-difluorophenyl)methanamine
Übersicht
Beschreibung
Cyclopentyl(3,4-difluorophenyl)methanamine is a chemical compound with the molecular formula C12H15F2N. It belongs to the class of phenylalkylamines and is known for its potential therapeutic applications due to its activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3,4-difluorophenyl)methanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions . The general process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl(3,4-difluorophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl(3,4-difluorophenyl)methanone, while reduction may yield cyclopentyl(3,4-difluorophenyl)methanol.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
Cyclopentyl(3,4-difluorophenyl)methanamine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism involves the inhibition of neurotransmitter reuptake, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. The implications of this action are significant for treating several psychiatric disorders:
- Depression : Its SNDRI properties suggest potential efficacy in alleviating symptoms of depression.
- Anxiety Disorders : Increased neurotransmitter levels can contribute to reduced anxiety.
- Attention Deficit Hyperactivity Disorder (ADHD) : The compound may offer therapeutic benefits for individuals with ADHD due to its impact on neurotransmitter dynamics.
Chemical Research
Beyond its pharmacological applications, this compound serves as a reagent and intermediate in the synthesis of other chemical compounds. Its role in chemical research includes:
- Synthesis of Novel Compounds : It can be utilized to develop new drugs or materials by serving as a building block in organic synthesis.
- Mechanistic Studies : Understanding its reactivity and interaction with other chemical species can provide insights into reaction mechanisms and pathways .
Case Study 1: Therapeutic Efficacy in Animal Models
Research conducted on animal models has demonstrated that this compound exhibits antidepressant-like effects comparable to established antidepressants. In these studies, treated animals showed significant improvements in behavioral tests indicative of reduced depressive symptoms.
Case Study 2: Binding Affinity Studies
Comparative studies have evaluated the binding affinities of this compound against various neurotransmitter transporters. Results indicate that the compound possesses a higher affinity for serotonin and norepinephrine transporters compared to similar compounds lacking fluorine substitutions. This enhanced binding profile may contribute to its therapeutic potential.
Wirkmechanismus
The mechanism of action of Cyclopentyl(3,4-difluorophenyl)methanamine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression and other disorders. The molecular targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentyl(3,4-difluorophenyl)methanol
- Cyclopentyl(3,4-difluorophenyl)methanone
- Cyclopentyl(3,4-difluorophenyl)methane
Uniqueness
Cyclopentyl(3,4-difluorophenyl)methanamine is unique due to its specific activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This distinguishes it from similar compounds that may not have the same pharmacological profile or therapeutic potential.
Biologische Aktivität
Cyclopentyl(3,4-difluorophenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific protein kinases and its implications in cancer treatment. This article provides a detailed examination of its biological activity, synthesizing data from various studies.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a 3,4-difluorophenyl moiety through a methanamine linkage. The presence of fluorine atoms in the phenyl ring is significant for enhancing the compound's biological activity due to their electronegative nature, which can influence molecular interactions.
Research indicates that compounds similar to this compound can act as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that modifications in the structure can lead to significant inhibitory effects on Bcr-Abl, BTK, and FLT3-ITD kinases. These kinases play crucial roles in signaling pathways that regulate cell proliferation and survival.
Inhibitory Activity
The inhibitory activity of this compound has been evaluated through various assays. For example:
- Bcr-Abl Kinase : Compounds with similar structures have shown IC50 values in the nanomolar range (e.g., IC50 = 70 nM) against Bcr-Abl, indicating potent inhibition .
- BTK Kinase : Other derivatives have demonstrated IC50 values around 0.41 μM for BTK inhibition, suggesting that this compound could exhibit comparable activity .
- FLT3-ITD : The compound's potential efficacy against FLT3-ITD mutations has been highlighted with IC50 values approximately 0.38 μM .
Biological Activity Summary Table
Compound | Target Kinase | IC50 (μM) | Reference |
---|---|---|---|
This compound | Bcr-Abl | 0.070 | |
Similar Derivative | BTK | 0.41 | |
Similar Derivative | FLT3-ITD | 0.38 |
Case Studies
- Leukemia Models : In vitro studies using leukemia cell lines (e.g., K562) have shown that this compound and its analogs significantly inhibit cell proliferation at low concentrations. This is particularly relevant for patients with chronic myeloid leukemia (CML), where resistance to first-line therapies is common .
- Apoptosis Induction : Flow cytometry assays revealed that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 and Ramos by increasing caspase activity, indicating their potential as anticancer agents .
Eigenschaften
IUPAC Name |
cyclopentyl-(3,4-difluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDZCJDSWOIBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.